ethyl 3-methylhept-2-enoate
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Overview
Description
Ethyl 3-methylhept-2-enoate is an α,β-unsaturated carboxylic ester It is characterized by the presence of a conjugated double bond between the alpha and beta carbon atoms relative to the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methylhept-2-enoate can be synthesized through the esterification of 3-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 3-methylheptanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Ethyl 3-methylheptanoate.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Ethyl 3-methylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and as a starting material for various chemical syntheses.
Mechanism of Action
The mechanism of action of ethyl 3-methylhept-2-enoate involves its interaction with various molecular targets. The conjugated double bond and ester functional group allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The compound can act as a substrate for esterases, leading to its hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
- Ethyl 3-methylbut-2-enoate
- Ethyl 3-methylpent-2-enoate
- Ethyl 3-methylhex-2-enoate
Comparison: Ethyl 3-methylhept-2-enoate is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer chain may result in higher boiling points and different solubility characteristics, making it suitable for specific industrial applications.
Properties
CAS No. |
1227303-39-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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